Preferential Crystallization of Phencyphos Hydrate Achieves 98–99 % ee Enantiopurity; Anhydrous Phencyphos Yields Gels and Low Diastereomeric Excess
The hydrate form of phencyphos resolved by preferential crystallization in methanol/water delivers (R)-phencyphos hydrate at 32 % yield with 98 % ee and (S)-phencyphos hydrate at 36 % yield with 99 % ee in a single 3-day cycle [1]. Under optimized process conditions, each enantiomer can be obtained at 41 % yield [2]. By contrast, attempted resolution of anhydrous phencyphos via classical diastereomeric salt formation with basic resolving agents leads to gel formation and low diastereomeric excesses in the first-formed precipitates, requiring repeated recrystallization with attendant yield losses [1].
| Evidence Dimension | Enantiomeric excess and isolated yield in resolution |
|---|---|
| Target Compound Data | 98 % ee (R), 99 % ee (S); 32–41 % yield per enantiomer |
| Comparator Or Baseline | Anhydrous racemic phencyphos: gel formation; low diastereomeric excess; lengthy recrystallization required |
| Quantified Difference | Target delivers >98 % ee without recrystallization; comparator cannot achieve direct precipitation of high-ee material |
| Conditions | Preferential crystallization: methanol/water (30 % wt water), enantiopure hydrate seeds, 3-day cycle, ambient temperature |
Why This Matters
Procurement of the hydrate form is essential to access a scalable, non-gelling resolution route that yields pharmaceutical-grade enantiopurity in a single crystallization cycle.
- [1] Leeman M, Kellogg RM. Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals. 2021;11(10):1225. doi:10.3390/cryst11101225 View Source
- [2] Leeman M, Querniard F, Kaptein B, Kellogg RM. The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential Crystallization. Org Process Res Dev. 2009;13(6):1379-1381. doi:10.1021/op900171k View Source
